2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3/c21-15-8-6-14(7-9-15)17-10-16(13-4-2-1-3-5-13)18(11-22)20(24)19(17)12-23/h1-10H,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMLICRGHZARTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules and as a ligand in coordination chemistry. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, enhances its utility in synthetic pathways.
Biology
Research has indicated that 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile possesses potential biological activities. Studies have explored its antimicrobial and anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit specific kinases involved in cancer progression .
Medicine
In medicinal chemistry, this compound is being investigated for its role in drug development. It has shown promise as a scaffold for designing molecules with specific pharmacological activities. Its structural features allow for modifications that can enhance bioactivity and selectivity against various biological targets .
Industry
The compound is also utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to the development of agrochemicals and other industrial products where specific chemical characteristics are required.
Case Studies
Several case studies highlight the applications of 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile:
Mechanism of Action
The mechanism by which 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, CF₃): The target compound’s 4-chlorophenyl group improves catalytic efficiency by stabilizing transition states via electron withdrawal. Similarly, B7A’s trifluoromethyl group enhances thermal stability but may reduce solubility .
- Electron-Donating Groups (e.g., methylsulfanyl): B6A’s methylsulfanyl group lowers Gibbs free energy, facilitating faster polymerization initiation .
- Conjugation Extensions (e.g., styryl in S-ST-7): Styryl substituents in S-ST-7 enable fluorescence shifts during polymerization, making it ideal for real-time reaction monitoring .
Structural and Stability Comparisons
- Hydrogen Bonding: The target compound’s amino and cyano groups facilitate N–H⋯N hydrogen bonding, promoting crystallinity . Similarly, methylsulfanyl derivatives form intermolecular S⋯H interactions, enhancing thermal stability .
- Photostability: Amino-alkylated derivatives exhibit prolonged stability under UV/vis light, critical for long-duration photopolymerization .
Biological Activity
2-Amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity associated with this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant data and research findings.
Chemical Structure
The chemical structure of 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile can be represented as follows:
This structure features a central benzene ring substituted with amino and chlorophenyl groups, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile exhibit potent anticancer properties. For instance, a study evaluated various derivatives against glioblastoma cell lines and found significant inhibitory effects on cell growth. Notably, compounds with similar structural features demonstrated low micromolar activity against key kinases involved in cancer progression, such as AKT2/PKBβ, which is critical in glioma malignancy and patient survival outcomes .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4j | Glioblastoma | 0.45 | AKT2 inhibition |
| Compound X | MCF-7 | 2.30 | Induction of apoptosis |
| Compound Y | A549 (Lung) | 1.50 | Cell cycle arrest |
Antibacterial Activity
The antibacterial potential of compounds related to 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile has also been investigated. Studies have shown that halogenated derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the antibacterial efficacy due to increased lipophilicity and interaction with bacterial membranes .
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 10 | Moderate |
| Compound B | S. aureus | 5 | High |
| Compound C | P. aeruginosa | 20 | Low |
Antifungal Activity
In addition to antibacterial properties, related compounds have shown antifungal activity against various strains such as Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings can significantly influence antifungal potency .
Table 3: Antifungal Activity
| Compound | Fungus | MIC (µg/mL) | Efficacy |
|---|---|---|---|
| Compound D | C. albicans | 15 | Effective |
| Compound E | F. oxysporum | 25 | Moderate |
Case Studies
A notable case study involved a series of synthesized pyrano[2,3-c]pyrazoles that included structural analogs of our compound of interest. These compounds were screened for their ability to inhibit glioma cell growth and exhibited promising results with minimal cytotoxicity towards non-cancerous cells .
Another study highlighted the synthesis and evaluation of various derivatives for their antibacterial properties against resistant strains, demonstrating that specific substitutions could enhance antimicrobial efficacy significantly .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions using nano-catalysts such as Fe₃O₄@SiO₂@Pr-NH₂@DAP, which enhance reaction efficiency under solvent-free conditions. Key parameters include optimized molar ratios (e.g., 1:1.2:1.1 for aldehyde, dimedone, and malononitrile), catalyst loading (5-10 mol%), and reaction temperatures (80-100°C). This approach achieves yields >85% with reduced reaction times (<2 hours) . Alternative methods involve carbon quantum dots (CQDs) functionalized with phosphorous acid tags, which facilitate solvent-free cyclocondensation reactions .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELXL for refinement, ensuring data collection at low temperatures (e.g., 153 K) to minimize thermal motion artifacts. Validate bond lengths (e.g., C–C bonds averaging 1.48 Å) and angles against density functional theory (DFT) calculations. Complementary techniques like ¹H/¹³C NMR and LC-MS should confirm functional groups and molecular weight .
Advanced Research Questions
Q. How can this compound be optimized for use as a fluorescent molecular sensor in polymerization monitoring?
- Methodological Answer : Modify the substituents on the phenyl rings to tune fluorescence properties. For example:
-
Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to enhance sensitivity to polarity changes.
-
Attach styryl groups (e.g., S-ST series) to improve response to microviscosity variations.
-
Evaluate fluorescence quantum yields (Φ) using integrating sphere methods and correlate with polymerization kinetics (e.g., free-radical vs. cationic). Optimal sensors show Φ > 0.4 and Stokes shifts >100 nm .
Substituent Type Sensitivity (Δλ/nm per viscosity unit) Quantum Yield (Φ) -CF₃ (S-Ph-4) 12.3 0.45 Styryl (S-ST-7) 18.7 0.38
Q. How to resolve contradictions in crystallographic data refinement for derivatives of this compound?
- Methodological Answer : Address discrepancies (e.g., residual electron density >0.3 eÅ⁻³) using iterative refinement in SHELXL. Apply TWIN/BASF commands for twinned crystals and validate with Hirshfeld surface analysis. Cross-check thermal displacement parameters (Ueq) against isotropic models. For ambiguous cases, supplement with high-resolution FT-IR to confirm hydrogen bonding networks (e.g., N–H···N interactions at ~3300 cm⁻¹) .
Q. What strategies improve catalytic efficiency in synthesizing derivatives under green chemistry principles?
- Methodological Answer : Design magnetic nano-catalysts (e.g., Fe₃O₄@SiO₂@Pr-NH₂@DAP) for recyclability (>5 cycles without yield drop). Optimize surface functionalization (amine groups for substrate anchoring) and pore size (2-5 nm for reactant diffusion). Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps (e.g., enolization in Knoevenagel condensations) .
Data-Driven Research Questions
Q. How to analyze substituent effects on photoredox activity in biphenyl derivatives?
- Methodological Answer : Use time-dependent DFT (TD-DFT) to calculate excited-state energies (S₁ and T₁). Correlate with experimental UV-Vis spectra (λmax 350-450 nm) and electrochemical data (Ered vs. SCE). Substituents like -SO₂Me increase intersystem crossing (ISC) efficiency, enhancing triplet-state populations for photopolymerization .
Q. What analytical techniques validate the purity of synthesized derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
